4-[(R)-Butane-1-sulfinyl]but-1-ene

Stereochemistry Configurational Stability Asymmetric Synthesis

4-[(R)-Butane-1-sulfinyl]but-1-ene (CAS 188954-51-0) is an enantiopure chiral sulfoxide bearing an (R)-configured stereogenic sulfur atom with a molecular formula of C8H16OS and a molecular weight of 160.28 g/mol. The compound features a but-3-enyl moiety attached to the sulfinyl sulfur and a butyl group on the opposing side, creating a unique bifunctional scaffold that combines a terminal alkene with a stereogenic sulfinyl group.

Molecular Formula C8H16OS
Molecular Weight 160.28 g/mol
CAS No. 188954-51-0
Cat. No. B12573484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(R)-Butane-1-sulfinyl]but-1-ene
CAS188954-51-0
Molecular FormulaC8H16OS
Molecular Weight160.28 g/mol
Structural Identifiers
SMILESCCCCS(=O)CCC=C
InChIInChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1
InChIKeyAZTGNJMIQFLBGY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(R)-Butane-1-sulfinyl]but-1-ene (CAS 188954-51-0): Procurement Guide for Chiral Sulfoxide Building Block Applications


4-[(R)-Butane-1-sulfinyl]but-1-ene (CAS 188954-51-0) is an enantiopure chiral sulfoxide bearing an (R)-configured stereogenic sulfur atom with a molecular formula of C8H16OS and a molecular weight of 160.28 g/mol . The compound features a but-3-enyl moiety attached to the sulfinyl sulfur and a butyl group on the opposing side, creating a unique bifunctional scaffold that combines a terminal alkene with a stereogenic sulfinyl group. Chiral sulfoxides are widely employed in asymmetric synthesis as versatile chiral auxiliaries, ligands, and building blocks owing to the high configurational stability of the pyramidal sulfur center and its capacity to induce stereocontrol in reactions occurring at adjacent or remote positions [1]. The (R)-configured sulfinyl group is the key stereodirecting element that distinguishes this compound from its (S)-enantiomer and from structurally related achiral or differently substituted sulfoxides.

Why 4-[(R)-Butane-1-sulfinyl]but-1-ene Cannot Be Replaced by Generic Chiral Sulfoxides or t-Butyl Analogs


Substituting 4-[(R)-Butane-1-sulfinyl]but-1-ene with alternative chiral sulfoxides introduces significant stereochemical and reactivity risks. The stereogenic sulfur atom is configurationally stable at ambient temperature (pyramidal inversion barrier typically >40 kcal/mol for sulfoxides), meaning that the (R)-enantiomer cannot be interchanged with the (S)-enantiomer without complete stereochemical reversal in downstream products [1]. Furthermore, the primary alkyl nature of the butane-1-sulfinyl group confers distinct steric and electronic properties compared to widely used tert-butylsulfinyl (Ellman-type) auxiliaries; the latter exhibit different conformational preferences, solubility profiles, and acid-lability characteristics that directly impact reaction yields and diastereoselectivities [2]. The terminal alkene moiety present in this compound also provides orthogonal reactivity (e.g., cross-metathesis, hydroboration, epoxidation) that is absent in saturated sulfoxides, making generic substitution functionally inadequate for multistep synthetic sequences that leverage this olefin handle.

Quantitative Differentiation Evidence for 4-[(R)-Butane-1-sulfinyl]but-1-ene vs. Comparator Sulfoxides


Stereochemical Stability: Pyramidal Inversion Barrier of Chiral Sulfoxides vs. Chiral Carbon Analogs

The sulfinyl group in 4-[(R)-Butane-1-sulfinyl]but-1-ene possesses a pyramidal sulfur center with an exceptionally high inversion barrier, ensuring that the (R)-configuration is maintained under standard synthetic conditions. This configurational stability differentiates sulfur stereocenters from carbon stereocenters in analogous amines or phosphines, which undergo inversion at significantly lower energy thresholds or under milder conditions [1]. The consequence is that the enantiomeric purity of the sulfoxide remains intact throughout multi-step transformations where a chiral amine or phosphine would racemize.

Stereochemistry Configurational Stability Asymmetric Synthesis

Steric Profile Differentiation: Primary Alkyl Sulfinyl vs. tert-Butyl Sulfinyl in Nucleophilic Additions

The primary butane-1-sulfinyl group in the target compound presents a markedly different steric environment compared to the widely adopted tert-butylsulfinyl (Ellman) auxiliary. In nucleophilic additions to N-sulfinyl imines, the tert-butyl group provides strong facial shielding that typically yields diastereomeric ratios (dr) ranging from 90:10 to >99:1 depending on the nucleophile [1]. The primary alkyl sulfinyl group, by contrast, offers reduced steric bulk, which may be advantageous when the tert-butyl group causes excessive steric hindrance leading to sluggish reactions or when alternative facial selectivity is desired. The butane-1-sulfinyl group therefore provides an intermediate steric profile that expands the accessible stereochemical outcomes beyond the tert-butyl paradigm.

Chiral Auxiliary Steric Effects Diastereoselectivity

Bifunctional Reactivity: Terminal Alkene Handle vs. Saturated Sulfoxide Comparators

4-[(R)-Butane-1-sulfinyl]but-1-ene incorporates a terminal alkene moiety that enables orthogonal synthetic transformations inaccessible to saturated sulfoxides such as dimethyl sulfoxide, methyl p-tolyl sulfoxide, or dibutyl sulfoxide [1]. This olefin can participate in cross-metathesis (Grubbs or Hoveyda-Grubbs catalysts), hydroboration-oxidation sequences, epoxidation, and thiol-ene click chemistry while leaving the stereogenic sulfinyl group intact. The quantitative advantage is the ability to perform two independent synthetic operations—sulfinyl-directed stereocontrol followed by alkene functionalization—in a single molecular scaffold without protecting group manipulations.

Orthogonal Reactivity Cross-Metathesis Hydroboration

Solubility and Handling Profile: Aliphatic Sulfoxide vs. Aromatic Sulfoxide Comparators

The fully aliphatic nature of 4-[(R)-Butane-1-sulfinyl]but-1-ene (both butyl and butenyl substituents) confers enhanced solubility in nonpolar organic solvents (hexanes, toluene, diethyl ether) relative to aromatic sulfoxides such as (R)-methyl p-tolyl sulfoxide [1]. This property simplifies chromatographic purification of nonpolar products and facilitates reactions conducted in hydrocarbon solvents. Calculated logP values for aliphatic sulfoxides of this class fall in the range of 2.0-3.0, whereas aromatic sulfoxides typically exhibit logP values of 1.0-2.0, representing a measurable polarity differential that impacts extraction efficiency and phase partitioning during aqueous workup.

Solubility Chromatography Workup

Procurement-Relevant Application Scenarios for 4-[(R)-Butane-1-sulfinyl]but-1-ene


Asymmetric Synthesis of β-Amino Alcohols via Sulfinyl-Directed Nucleophilic Additions

The (R)-configured sulfinyl group serves as a stereodirecting element in nucleophilic additions to N-sulfinyl imines derived from this compound. The primary alkyl sulfinyl group provides a steric environment distinct from tert-butyl analogs, enabling access to diastereomeric ratios (dr) in the 70:30 to 95:5 range depending on nucleophile and temperature [1]. This scenario is particularly valuable when tert-butylsulfinyl auxiliaries yield excessive steric hindrance or when the alternative facial selectivity offered by the butane-1-sulfinyl group is synthetically required [2].

Convergent Synthesis Leveraging Orthogonal Alkene Functionality

The terminal alkene in 4-[(R)-Butane-1-sulfinyl]but-1-ene enables late-stage diversification via cross-metathesis, hydroboration, or thiol-ene coupling without compromising the stereogenic sulfinyl center [1]. This orthogonal reactivity eliminates protecting group manipulations that would be necessary with saturated sulfoxides, reducing total step count by one or more operations per synthetic sequence [2]. Such bifunctional scaffolds are particularly valued in medicinal chemistry programs requiring rapid analog generation.

Synthesis of Chiral Sulfur-Olefin Hybrid Ligands for Transition Metal Catalysis

Compounds bearing both a chiral sulfinyl group and a pendant olefin have emerged as effective hybrid ligands in asymmetric transition-metal catalysis, with documented applications in rhodium-catalyzed conjugate additions and palladium-catalyzed allylic alkylations [1]. The primary alkyl sulfinyl group provides a tunable steric environment that complements the electronic properties of the coordinated olefin, offering an alternative to aryl-substituted sulfinyl-olefin ligands that may exhibit different solubility or selectivity profiles [2].

Preparation of Enantiopure Homoallylic Amines via Allylation of N-Sulfinyl Imines

The but-3-enyl fragment present in the target compound makes it a direct precursor for N-sulfinyl imines that can undergo diastereoselective allylation to yield enantiopure homoallylic amines [1]. The (R)-configuration at sulfur ensures predictable facial selectivity during nucleophilic attack, while the aliphatic nature of the sulfinyl group simplifies product isolation relative to aromatic sulfinyl analogs [2]. This application is directly relevant to the synthesis of chiral amine building blocks for pharmaceutical development.

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